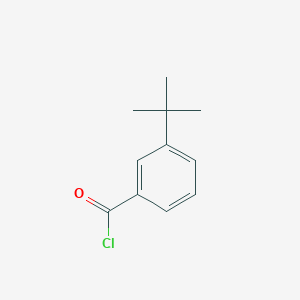

3-tert-Butylbenzoyl chloride

Description

Significance of Aryl Acid Chlorides in Organic Synthesis

Aryl acid chlorides, also known as aroyl chlorides, are highly reactive and versatile intermediates in organic synthesis. catalysis.blognumberanalytics.com Their utility stems from the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effect of the adjacent chlorine atom. numberanalytics.com This makes them excellent substrates for nucleophilic acyl substitution reactions. numberanalytics.comfiveable.me

The primary application of aryl acid chlorides is in the formation of esters and amides, which are fundamental linkages in a vast array of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comiitk.ac.in The reaction with alcohols yields esters, while the reaction with amines produces amides. numberanalytics.comvulcanchem.com These transformations are often rapid and high-yielding.

Furthermore, aryl acid chlorides are key reagents in Friedel-Crafts acylation reactions, a classic method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. numberanalytics.comiitk.ac.in This reaction is instrumental in the synthesis of aromatic ketones, which are themselves important precursors to more complex molecular architectures. The high reactivity of acid chlorides makes them indispensable tools for constructing intricate organic molecules. fiveable.me

Steric Effects of tert-Butyl Substituents in Acyl Chloride Reactivity

The tert-butyl group is a bulky substituent that exerts significant steric influence on the reactivity of a molecule. When attached to a benzoyl chloride framework, its presence can have profound effects on reaction rates and selectivity. The sheer size of the tert-butyl group can hinder the approach of nucleophiles to the electrophilic carbonyl carbon, a phenomenon known as steric hindrance. cymitquimica.com

This steric shielding can slow down the rate of nucleophilic acyl substitution reactions compared to less hindered benzoyl chlorides. For instance, research on related isomers has shown that a bulky group at the ortho position can reduce nucleophilic attack rates significantly. While 3-tert-butylbenzoyl chloride has the substituent at the meta position, which is more distant from the reaction center than the ortho position, some degree of steric influence on the trajectory of incoming nucleophiles is still expected. vulcanchem.com

Beyond simple steric hindrance, the tert-butyl group can also influence the conformation of the molecule and the stability of reaction intermediates. vulcanchem.com In certain contexts, the steric bulk can be exploited to achieve regioselectivity in reactions, directing incoming reagents to less hindered positions on the aromatic ring or on a substrate. cerritos.edu The interplay of these steric effects is a critical consideration for chemists when designing synthetic routes involving tert-butyl substituted acyl chlorides.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLMOVQXUVCWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622863 | |

| Record name | 3-tert-Butylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-36-7 | |

| Record name | 3-tert-Butylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 3 Tert Butylbenzoyl Chloride

3-tert-Butylbenzoyl chloride is an organic compound that appears as a colorless to pale yellow liquid. vulcanchem.com It is a derivative of benzoyl chloride with a tert-butyl group located at the meta-position of the benzene (B151609) ring. vulcanchem.com This substitution pattern imparts specific physical and chemical characteristics to the molecule.

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value/Description |

| CAS Number | 21900-36-7 |

| Molecular Formula | C11H13ClO |

| Molecular Weight | 196.67 g/mol |

| Physical State | Colorless to pale yellow liquid |

| IUPAC Name | This compound |

| Synonyms | meta-t-butylbenzoyl chloride, 3-(1,1-dimethylethyl)benzoyl chloride |

| Boiling Point | 135 °C at 20 mmHg |

| Density | 1.007 g/mL at 25 °C |

| Refractive Index | n20/D 1.536 |

Data compiled from multiple sources. vulcanchem.comchemsrc.comsigmaaldrich.com

Synthesis of 3 Tert Butylbenzoyl Chloride

The primary laboratory synthesis of 3-tert-butylbenzoyl chloride involves the conversion of 3-tert-butylbenzoic acid into its corresponding acyl chloride. vulcanchem.com This is a common and efficient method for preparing acyl chlorides from carboxylic acids. The reaction is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

The synthesis of the precursor, 3-tert-butylbenzoic acid, can be achieved through a Friedel-Crafts alkylation of benzoic acid or its derivatives, followed by conversion to the acyl chloride. vulcanchem.com An alternative route to the benzoic acid involves the oxidation of 3-tert-butyltoluene.

A common laboratory procedure for the synthesis of this compound from 3-tert-butylbenzoic acid is as follows:

3-tert-butylbenzoic acid is reacted with an excess of thionyl chloride.

The reaction mixture is typically heated under reflux to ensure complete conversion.

The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).

After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to afford the crude this compound.

Further purification can be achieved by fractional distillation under reduced pressure.

Synthesis of Complex Organic Structures and Derivatives

Functionalization of Nucleosides

In the field of nucleoside chemistry, acylating agents are crucial for protecting hydroxyl groups, allowing for regioselective modifications at other positions of the nucleoside. The tert-butylbenzoyl group, introduced by 3-tert-butylbenzoyl chloride, can serve as a valuable protecting group.

Selective O-Acylation

The selective acylation of the hydroxyl groups of nucleosides is a fundamental step in the synthesis of oligonucleotides and modified nucleoside analogues. The steric hindrance provided by the 3-tert-butyl group on the benzoyl chloride can influence the regioselectivity of the acylation reaction, favoring reaction at the less sterically hindered hydroxyl groups of the sugar moiety. This allows for the differential protection of the 5'- and 3'-hydroxyl groups, a critical requirement for the stepwise synthesis of DNA and RNA fragments. While specific studies detailing the use of this compound for this purpose are not prevalent in the provided results, the principle is based on the well-established use of sterically hindered acylating agents in nucleoside chemistry.

Synthesis of Acylated Thymidine (B127349) and Uridine (B1682114) Derivatives

The synthesis of acylated thymidine and uridine derivatives is essential for creating building blocks for antiviral and anticancer drug development. The introduction of a 3-tert-butylbenzoyl group can modify the lipophilicity and metabolic stability of the parent nucleoside. The synthesis would typically involve the reaction of thymidine or uridine with this compound in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The specific hydroxyl group that is acylated (e.g., 3'-OH or 5'-OH) can be controlled by the reaction conditions and the presence of other protecting groups.

Synthesis of Thiourea (B124793) Derivatives

This compound is a key starting material for the synthesis of N-benzoylthiourea derivatives. These compounds are of significant interest due to their wide range of biological activities. The general synthesis involves a two-step, one-pot procedure. tubitak.gov.tr First, this compound is reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate, in a solvent like dry acetone (B3395972) or acetonitrile. tubitak.gov.trtandfonline.commdpi.com This in-situ reaction forms the highly reactive 3-tert-butylbenzoyl isothiocyanate intermediate. tubitak.gov.trmdpi.com In the second step, a primary or secondary amine is added to the reaction mixture, which then undergoes a nucleophilic addition to the isothiocyanate to yield the corresponding N-(3-tert-butylbenzoyl)thiourea derivative. rsc.orgunair.ac.id

For example, the reaction of 4-tertiary-butylbenzoyl chloride with allylthiourea (B1665245) in tetrahydrofuran (B95107) (THF) using triethylamine (B128534) as a base, following a modified Schotten-Baumann reaction, has been reported to produce 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea. unair.ac.idresearchgate.net This method highlights the versatility of using different amines to generate a diverse library of thiourea derivatives. unair.ac.id

| Reactants | Intermediate | Product Type |

| This compound, Potassium Thiocyanate | 3-tert-Butylbenzoyl isothiocyanate | - |

| 3-tert-Butylbenzoyl isothiocyanate, Amine | - | N-(3-tert-butylbenzoyl)thiourea |

| 4-tert-Butylbenzoyl chloride, Allylthiourea | - | 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea |

Development of Optoelectronic Materials

The unique electronic properties conferred by the tert-butylbenzoyl moiety make this compound a useful building block in the synthesis of advanced organic materials for optoelectronic applications.

Multi-branched Triphenylamine (B166846) Systems for Two-Photon Absorption

Organic molecules with high two-photon absorption (TPA) cross-sections are in demand for applications like bioimaging, microfabrication, and data storage. nsf.govrsc.org Multi-branched structures based on a triphenylamine (TPA) core are a promising class of materials for enhanced TPA. lookchem.comrsc.org The synthesis of these systems can involve attaching electron-withdrawing or electron-donating groups to the TPA scaffold. While the search results specifically mention the use of 4-tert-butylbenzoyl chloride for preparing multi-branched TPA structures, the same synthetic principles apply to its 3-tert-butyl isomer. lookchem.com The benzoyl chloride would be used to acylate the terminal amino groups of a pre-synthesized triphenylamine dendron or to build up the branched structure through sequential reactions. The introduction of the tert-butylbenzoyl group can enhance the molecule's solubility and influence its electronic and photophysical properties, which are critical for achieving high TPA cross-sections. rsc.org

Spirobifluorene-Bridged Bipolar Architectures

Bipolar host materials, which can transport both holes and electrons, are essential components of high-efficiency phosphorescent organic light-emitting diodes (PhOLEDs). Spirobifluorene (SBF) is a common core for these materials due to its rigid, propeller-shaped structure which prevents aggregation and ensures good thermal stability. By attaching both electron-donating (hole-transporting) and electron-accepting (electron-transporting) moieties to the SBF core, a bipolar character is achieved. The 3-tert-butylbenzoyl group can be incorporated as part of an electron-accepting unit, such as a 1,3,4-oxadiazole (B1194373) derivative. dur.ac.uk For instance, 2-(4-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole (B4112602) is a known electron-transporting material. dur.ac.uk Synthetically, this compound can be reacted with a hydrazine (B178648) derivative to form a precursor which is then cyclized to the 1,3,4-oxadiazole ring. This fragment can subsequently be attached to a spirobifluorene core through various cross-coupling reactions to create novel bipolar host materials.

Applications in Polymer Science

The reactive nature of the acyl chloride group in this compound, combined with the steric and electronic influence of the meta-positioned tert-butyl group, makes it a compound of interest in polymer science. While its sibling isomer, 4-tert-butylbenzoyl chloride, is more extensively documented in specific polymerization reactions, the underlying chemical principles are applicable. Acyl chlorides are known to serve as effective initiators in certain types of polymerization. researchgate.net

For instance, research into the synthesis of nylon-3 copolymers and poly-amido-saccharides has demonstrated the use of 4-tert-butylbenzoyl chloride as a reaction initiator for the anionic-ring-opening polymerization (AROP) of β-lactams. researchgate.netnih.gov In this process, the acyl chloride initiates the polymerization, with the number of polymer chains and their subsequent length being determined by the amount of initiator used. nih.gov The progress of such polymerizations can be monitored by observing the disappearance of the monomer's characteristic spectroscopic signals (e.g., the β-lactam carbonyl stretch in IR spectroscopy) and the corresponding appearance of the polymer's amide carbonyl stretch. nih.gov The bulky tert-butyl group, in this context, also serves as a useful handle for characterization, with its signal in NMR spectroscopy allowing for the estimation of the polymer's degree of polymerization. nih.gov

The bifunctional reactivity of acyl chlorides allows them to act as crosslinking agents, forming bridges between polymer chains and creating a more rigid three-dimensional network. This compound can, in principle, be used to crosslink polymers that possess nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups. The reaction involves the acyl chloride group reacting with these functional groups on two different polymer chains, forming stable ester or amide linkages and thus creating a cross-link.

While specific studies detailing the use of this compound for this purpose are not prevalent, the functionality is a fundamental concept in polymer chemistry. For example, derivatives of benzoyl chloride are used to create crosslinking catalysts. atamanchemicals.com The process of crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the polymer material.

Table 1: Illustrative Crosslinking Reactions with this compound

| Polymer Functional Group | Reactant 1 | Reactant 2 | Resulting Linkage |

| Hydroxyl (-OH) | Polymer-OH | This compound | Ester Cross-link |

| Amine (-NH2) | Polymer-NH2 | This compound | Amide Cross-link |

Contributions to Pharmaceutical and Agrochemical Synthesis

This compound serves as a valuable intermediate and building block in the synthesis of more complex molecules targeted for pharmaceutical and agrochemical applications. cymitquimica.comlookchem.com Its primary role is to introduce the 3-tert-butylbenzoyl moiety into a target structure. This is typically achieved through acylation reactions with various nucleophiles like alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. smolecule.com

The incorporation of the 3-tert-butylbenzoyl group can be a critical step in building a larger, biologically active molecule. The tert-butyl group itself can influence the final molecule's properties, such as its lipophilicity, which in turn can affect its absorption and distribution characteristics within a biological system. smolecule.com The compound is utilized in research and development for the production of fine chemicals and active pharmaceutical ingredients (APIs). cymitquimica.comlookchem.com The synthesis of these complex derivatives relies on the high reactivity of the acyl chloride group to form robust covalent bonds. smolecule.com

Table 2: Key Reactions in Pharmaceutical and Agrochemical Intermediate Synthesis

| Reaction Type | Nucleophile | Product Class | Significance |

| Esterification | Alcohol (R-OH) | Ester | Common linkage in drug molecules. |

| Amidation | Amine (R-NH2) | Amide | Forms the basis of many biologically active compounds. |

| Friedel-Crafts Acylation | Aromatic Compound | Ketone | Creates carbon-carbon bonds to build complex scaffolds. lookchem.com |

Advanced Characterization Techniques

Spectroscopic Analysis

Detailed spectroscopic data for 3-tert-butylbenzoyl chloride, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), could not be located. This information is crucial for the unambiguous identification and characterization of the compound's molecular structure and purity.

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons and carbon atoms in this compound, were not found in the searched literature. This data would be essential to confirm the substitution pattern of the benzene (B151609) ring and the presence of the tert-butyl and benzoyl chloride functional groups.

Characteristic IR absorption frequencies for this compound, which would confirm the presence of the carbonyl group (C=O) of the acyl chloride and the vibrational modes of the substituted benzene ring, were not available in the reviewed sources.

While the molecular weight of this compound is known, detailed mass spectrometry data, including the molecular ion peak (M+) and the fragmentation pattern, could not be retrieved. This information would be vital for confirming the compound's molecular formula and understanding its fragmentation pathways under ionization.

X-ray Crystallography of Derivatives

No published X-ray crystallographic data for any derivatives of this compound were identified during the search. Such data would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Computational and Theoretical Chemistry Applications

Molecular Docking Studies of Derived Compounds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to understand how a ligand, often a derivative of a lead compound, might interact with a biological target, such as a protein or enzyme. While direct molecular docking studies on derivatives of 3-tert-butylbenzoyl chloride are not extensively documented in publicly available literature, research on closely related isomers, such as derivatives of 4-tert-butylbenzoyl chloride, provides valuable insights into the potential interactions of this structural class.

For instance, studies on N-phenylurea derivatives synthesized from 4-tert-butylbenzoyl chloride have been conducted to predict their anticancer activity. rasayanjournal.co.in In one such study, the derivative N-(4-tert-butylphenylcarbamoyl)benzamide was docked against the Checkpoint kinase-1 (CHK1) enzyme, which plays a role in DNA damage response and is a target for cancer therapy. rasayanjournal.co.in The docking results help in understanding the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the active site of the enzyme. rasayanjournal.co.in

Similarly, analogs of 1-allyl-3-benzoylthiourea, including compounds with chloro-substitutions, have been docked against the DNA gyrase subunit B receptor to evaluate their potential as antibacterial agents. bohrium.comnih.gov These studies calculate binding affinities and rerank scores to estimate the strength of the interaction. bohrium.comnih.gov For example, the 3-chloro substituted analog showed a strong binding affinity, indicating a favorable interaction with the receptor. bohrium.comnih.gov Such studies demonstrate how the benzoyl scaffold, modified with a tert-butyl group, can be computationally evaluated for its potential to bind to various biological targets. The position of the tert-butyl group (meta in this case) would be expected to influence the molecule's orientation within the binding pocket, affecting both steric fit and electronic interactions.

| Compound Derivative | Target Protein | Docking Score / Binding Affinity (kcal/mol) | Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| N-(4-tert-butylphenylcarbamoyl)benzamide | Checkpoint kinase-1 (CHK1) | -7.9 (MDS Score) | CysA:87, LysA:38, LeuA:84, AspA:148 | rasayanjournal.co.in |

| 1-allyl-3-(3-chlorobenzoyl)thiourea | DNA gyrase subunit B | -91.23 (Rerank Score) | Not Specified | bohrium.comnih.gov |

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.gov For a molecule like this compound, DFT can be used to determine a wide range of properties, including optimized molecular geometry, vibrational frequencies (for comparison with infrared spectroscopy), and electronic properties such as the distribution of electron density and molecular orbital energies. aijr.orgchemrxiv.org

DFT calculations on the parent compound, benzoyl chloride, have been performed to optimize its structure and investigate reaction pathways. researchgate.netresearchgate.net These studies often employ functionals like B3LYP, which is a hybrid functional that combines Hartree-Fock theory with DFT. nih.gov By applying these methods to this compound, one can precisely calculate bond lengths, bond angles, and the dihedral angle of the acyl chloride group relative to the benzene (B151609) ring.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would show a highly positive potential around the carbonyl carbon, confirming its susceptibility to nucleophilic attack, and negative potentials around the oxygen and chlorine atoms. The electron-donating tert-butyl group at the meta-position would subtly influence this charge distribution compared to unsubstituted benzoyl chloride.

| Property | Calculated Value | Method (Example) | Reference |

|---|---|---|---|

| Optimized C=O Bond Length | ~1.19 Å | B3LYP/6-311G(d,p) | researchgate.net |

| Optimized C-Cl Bond Length | ~1.80 Å | B3LYP/6-311G(d,p) | researchgate.net |

| Reaction Enthalpy (ΔH) with t-BuPA | -31.5 kcal/mol | B3LYP/Def2-TZVP | researchgate.net |

| Gibbs Free Energy (ΔG) of Reaction with t-BuPA | -31.0 kcal/mol | B3LYP/Def2-TZVP | researchgate.net |

Prediction of Reactivity and Selectivity

Theoretical calculations are instrumental in predicting the chemical reactivity and selectivity of molecules. The reactivity of this compound is primarily governed by the highly electrophilic carbonyl carbon of the acyl chloride group. vulcanchem.com The presence and position of the tert-butyl group, however, modulate this reactivity. vulcanchem.com

DFT provides a quantitative framework for these predictions through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is related to a molecule's ability to accept electrons. For an electrophile like this compound, a low-energy LUMO centered on the carbonyl carbon would indicate high reactivity towards nucleophiles. The electron-donating nature of the tert-butyl group at the meta position would slightly raise the energy of the LUMO compared to an electron-withdrawing group, but the inherent reactivity of the acyl chloride function would still dominate.

Furthermore, computational chemistry can predict selectivity. The bulky tert-butyl group exerts significant steric hindrance. vulcanchem.com In reactions like Friedel-Crafts acylation, this steric bulk can influence the regioselectivity of the reaction, favoring attack at less hindered positions on an aromatic substrate. Theoretical modeling of the transition states for different reaction pathways can reveal the energy barriers associated with each, allowing for the prediction of the major product. The pathway with the lower activation energy will be the favored one, thus determining the selectivity. vulcanchem.com

| Computational Method | Calculated Property | Predicted Chemical Behavior |

|---|---|---|

| DFT (FMO Analysis) | LUMO Energy and Distribution | Identifies the primary site for nucleophilic attack (carbonyl carbon). |

| DFT (Reactivity Descriptors) | Global Electrophilicity Index (ω) | Quantifies and ranks the electrophilic reactivity of the molecule. |

| Transition State Theory | Activation Energy Barriers (ΔG‡) | Predicts reaction rates and selectivity (e.g., ortho- vs. para-substitution in Friedel-Crafts reactions). |

Future Directions in Chemical Research

Innovations in Synthetic Strategies

The conventional synthesis of 3-tert-butylbenzoyl chloride typically involves a two-step process: the Friedel-Crafts alkylation of benzene (B151609) with tert-butyl chloride to form tert-butylbenzene, followed by a Friedel-Crafts acylation to introduce the carboxylic acid group at the meta position. The resulting 3-tert-butylbenzoic acid is then converted to the acyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride. nih.gov

A comparative analysis of current and potential future synthetic strategies is presented below:

| Feature | Conventional Method | Potential Innovative Strategies |

| Catalyst | Lewis acids (e.g., AlCl3) | Heterogeneous catalysts, reusable catalysts, enzyme-based catalysis |

| Chlorinating Agent | Thionyl chloride, phosphorus pentachloride | Greener and safer chlorinating agents |

| Process | Multi-step process | One-pot synthesis, continuous flow processes |

| Sustainability | Generates significant waste | Reduced waste generation, use of renewable feedstocks |

| Efficiency | Moderate to good yields | Higher yields, improved atom economy |

Expansion of Catalytic Applications

Currently, the primary role of this compound in chemical reactions is that of a reagent, specifically as an acylating agent. nih.gov Its bulky tert-butyl group can provide steric hindrance, influencing the selectivity of acylation reactions. However, the direct application of this compound or its simple derivatives as catalysts is an area that remains largely unexplored.

Future research could investigate the potential of metal complexes incorporating ligands derived from this compound to act as catalysts in various organic transformations. The steric bulk of the tert-butyl group could create a unique chiral pocket around a metal center, potentially leading to high enantioselectivity in asymmetric catalysis. Furthermore, the electronic properties of the benzoyl moiety could be tuned by introducing other substituents on the aromatic ring, allowing for the fine-tuning of the catalytic activity.

Exploration in Materials Science

The incorporation of the 3-tert-butylbenzoyl moiety into larger molecular architectures has shown promise in the field of materials science. A notable application is in the synthesis of functional materials for organic light-emitting diodes (OLEDs). Specifically, this compound has been used as a key reagent in the preparation of 9,9'-spirobifluorene-bridged bipolar systems. nih.gov These materials are designed to possess specific electronic and optical properties suitable for use in OLED devices.

The bulky tert-butyl group in these materials can serve to disrupt intermolecular packing, thereby preventing aggregation-caused quenching of fluorescence and enhancing the efficiency and stability of the OLEDs. Future research in this area will likely focus on synthesizing a wider range of polymers and dendrimers incorporating the 3-tert-butylbenzoyl unit to explore the structure-property relationships in greater detail. The impact of the meta-substitution pattern on the photophysical properties of these materials is a key area for further investigation.

Potential areas of exploration in materials science include:

Polymers: Synthesis of polyesters and polyamides containing the 3-tert-butylbenzoyl unit to study their thermal and mechanical properties.

Liquid Crystals: Design of liquid crystalline materials where the bulky tert-butyl group influences the mesophase behavior.

Functional Dyes: Development of novel dyes and pigments where the 3-tert-butylbenzoyl moiety is used to tune the color and photostability.

Development of Biologically Active Scaffolds for Derivatives

The use of this compound as a building block in the synthesis of pharmaceutical ingredients is a promising area for future research. nih.gov The tert-butyl group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. The benzoyl chloride functionality allows for the straightforward introduction of this moiety into various molecular scaffolds through the formation of ester or amide bonds.

While specific examples of highly potent, biologically active compounds derived directly from this compound are not extensively documented in publicly available research, the structural motif holds potential. Future research efforts are expected to focus on the systematic synthesis and biological evaluation of libraries of compounds containing the 3-tert-butylbenzoyl group. By reacting this compound with a diverse range of amines and alcohols that are known to be part of biologically active pharmacophores, novel drug candidates could be identified.

A hypothetical screening cascade for the development of such compounds could involve:

| Stage | Description |

| 1. Library Synthesis | Reaction of this compound with a diverse set of amines and alcohols to generate a library of amides and esters. |

| 2. In Vitro Screening | Testing the synthesized compounds against a panel of biological targets (e.g., enzymes, receptors). |

| 3. Hit Identification | Identification of compounds that show significant activity against a specific target. |

| 4. Lead Optimization | Chemical modification of the "hit" compounds to improve their potency, selectivity, and drug-like properties. |

| 5. Preclinical Development | Further in-depth biological evaluation of the optimized lead compounds. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-<i>tert</i>-Butylbenzoyl chloride, and how can reaction efficiency be optimized?

- Methodology :

- Friedel-Crafts alkylation : Introduce the <i>tert</i>-butyl group to benzoyl chloride precursors via AlCl3-catalyzed alkylation of benzene derivatives. Subsequent chlorination using SOCl2 or PCl5 yields the acyl chloride .

- Direct functionalization : Modify pre-synthesized benzoyl chloride derivatives by introducing the <i>tert</i>-butyl group at the meta position. Optimize reaction conditions (temperature, catalyst loading) to minimize byproducts.

Q. What are critical handling and storage protocols for 3-<i>tert</i>-Butylbenzoyl chloride to ensure stability?

- Handling : Use inert atmospheres (argon/glovebox) to prevent hydrolysis. Employ cold traps during distillation due to its low boiling point (~135°C at 20 mmHg) .

- Storage : Store in airtight, amber glass vials at −20°C to slow decomposition. Avoid moisture; silica gel desiccants are recommended .

Q. How can researchers verify the purity of 3-<i>tert</i>-Butylbenzoyl chloride before use in sensitive reactions?

- Analytical methods :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time correlates with known standards.

- Elemental analysis : Match experimental C/H/N ratios to theoretical values (C: 67.17%, H: 7.16%, Cl: 18.51%) .

Advanced Research Questions

Q. How does the <i>tert</i>-butyl substituent influence the reactivity of 3-<i>tert</i>-Butylbenzoyl chloride in nucleophilic acyl substitution?

- Steric effects : The bulky <i>tert</i>-butyl group hinders nucleophilic attack at the carbonyl carbon, reducing reaction rates compared to unsubstituted benzoyl chlorides.

- Electronic effects : The electron-donating <i>tert</i>-butyl group decreases electrophilicity of the carbonyl, requiring stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures .

- Experimental validation : Compare kinetic data (e.g., rate constants) with computational models (DFT studies) to quantify steric/electronic contributions .

Q. What strategies resolve contradictions in reported spectroscopic data for 3-<i>tert</i>-Butylbenzoyl chloride derivatives?

- Case study : Discrepancies in <sup>13</sup>C NMR chemical shifts for acylated products may arise from solvent polarity or impurities.

- Methodology :

- Reproduce experiments under standardized conditions (solvent, temperature).

- Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) .

Q. How can computational chemistry predict regioselectivity in electrophilic aromatic substitution (EAS) involving 3-<i>tert</i>-Butylbenzoyl chloride?

- DFT modeling : Calculate Fukui indices or electrostatic potential maps to identify electron-rich sites. The <i>tert</i>-butyl group directs EAS to the para position due to its strong +I effect.

- Experimental correlation : Synthesize derivatives (e.g., nitration products) and compare regioselectivity with predictions .

Q. What are the decomposition pathways of 3-<i>tert</i>-Butylbenzoyl chloride under ambient conditions, and how can they be mitigated?

- Pathways : Hydrolysis to 3-<i>tert</i>-Butylbenzoic acid (dominant) or thermal decomposition to CO and chlorinated byproducts.

- Mitigation : Use anhydrous solvents (e.g., THF over DCM) and stabilize with radical inhibitors (e.g., BHT) during high-temperature reactions .

Methodological Framework for Contradiction Analysis

Q. How should researchers address conflicting data on reaction yields when using 3-<i>tert</i>-Butylbenzoyl chloride as a substrate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.